5-[2-(4-methylpiperidin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
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Overview
Description
5-[2-(4-methylpiperidin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol is a complex organic compound that features a combination of piperidine, pyrazole, and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-methylpiperidin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the core phenol structure, followed by the introduction of the pyrazole and piperidine groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-methylpiperidin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The piperidine and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the piperidine or phenol moieties.
Scientific Research Applications
5-[2-(4-methylpiperidin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-methylpiperidin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole structures, such as pyrazolopyrimidines.
Piperidine Derivatives: Compounds containing piperidine rings, like piperidine alkaloids.
Phenol Derivatives: Compounds with phenol groups, such as hydroxybenzene derivatives.
Uniqueness
5-[2-(4-methylpiperidin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[2-(4-methylpiperidin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-9-11-26(12-10-17)13-14-28-19-7-8-20(22(27)15-19)23-21(16-24-25-23)18-5-3-2-4-6-18/h2-8,15-17,27H,9-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOFJMVEAPHYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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